1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one
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Overview
Description
1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular structure includes a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the spiro intermediate, which is then functionalized to introduce the prop-2-en-1-one moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
1-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane: This compound has a similar spiro structure but differs in the number of atoms in the rings.
tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate: This compound has a similar spiro structure but includes a tert-butyl group and a carboxylate functional group. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Properties
IUPAC Name |
1-(1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecan-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-3-11(15)14-5-7-17-10-12(8-14)9-16-6-4-13(12)2/h3H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERVRCJVLGKSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CN(CCOC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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